Leucine-beta-naphthylamide

Description

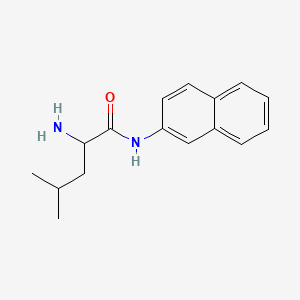

Leucine-beta-naphthylamide (CAS 893-36-7), also known as L-Leucine-β-naphthylamide hydrochloride, is a synthetic chromogenic substrate widely used in biochemical and clinical diagnostics. Its structure consists of leucine linked to a β-naphthylamide moiety via an amide bond, with a hydrochloride salt enhancing solubility .

Properties

IUPAC Name |

2-amino-4-methyl-N-naphthalen-2-ylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11(2)9-15(17)16(19)18-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHURRLUBVMKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine-beta-naphthylamide can be synthesized through a series of chemical reactions involving the coupling of leucine with beta-naphthylamine. The synthesis typically involves the following steps:

Protection of the amino group: The amino group of leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

Coupling reaction: The protected leucine is then coupled with beta-naphthylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Leu-βNA serves as a synthetic substrate for multiple enzymes, particularly leucine aminopeptidase (LAP) and cathepsin B , under varying biochemical conditions:

Key Enzymes and Reaction Conditions

-

Leucine Aminopeptidase (LAP) :

Hydrolyzes Leu-βNA at pH 7.5–10.5 , producing L-leucine and β-naphthylamine . Buffers (e.g., HEPES, CHES) significantly influence reaction rates . -

Cathepsin B :

Exhibits dual activity on Leu-βNA (optimal pH 7.3 ) and benzoylarginine β-naphthylamide (optimal pH 6.0 ) . Requires cysteine and EDTA for maximal activity .

Substrate Specificity

-

LAP from barley hydrolyzes Leu-Gly-Gly and Leu-Tyr rapidly but acts slowly on Leu-βNA .

-

Mammalian LAP shows higher affinity for di-/tripeptides with N-terminal leucine or methionine .

Colorimetric Analysis

β-naphthylamine released from Leu-βNA reacts with reagents to form colored products:

Fluorometric Analysis

β-naphthylamine’s fluorescence (ex: 341 nm, em: 400 nm) enables real-time monitoring of enzymatic activity .

Kinetic Parameters

*Estimated from activity on Leu-Gly-Gly .

Clinical Diagnostics

Histochemistry

-

Leu-βNA detects lysosomal proteases in synovial tissues but is unsuitable for distinguishing cathepsin B at pH >6.0 .

Limitations and Controversies

-

pH Sensitivity : Leucine naphthylamidase activity at pH 5.5 may reflect cathepsin B, not LAP .

-

Enzyme Specificity : Commercial LAP shows negligible activity on Leu-βNA compared to tissue-bound isoforms .

This synthesis of enzymatic mechanisms, detection methodologies, and clinical relevance underscores Leu-βNA’s utility in biochemical research. Its role in elucidating metal-dependent catalysis and disease biomarkers highlights its enduring value in both basic and applied sciences.

Scientific Research Applications

Enzyme Activity Measurement

L-Leu-β-Nap serves as a substrate for measuring the activity of various aminopeptidases. It is particularly effective for:

- Aminopeptidase Activity : The compound is used to evaluate the activity of aminopeptidases such as leucine aminopeptidase (LAP) in different biological contexts, including bacterial and mammalian systems. For instance, it has been used to assess LAP activity in Escherichia coli and rabbit skeletal muscle extracts .

- Proteolytic Assays : L-Leu-β-Nap is employed in proteolytic assays to study the enzymatic breakdown of peptides and proteins. It helps in understanding the substrate specificity and kinetic properties of aminopeptidases .

Case Studies and Research Findings

Several studies have documented the applications of L-Leu-β-Nap in various experimental setups:

Case Study 1: Enzyme Purification

A study focused on purifying leucine β-naphthylamidase from rabbit small intestine demonstrated that this enzyme hydrolyzed L-Leu-β-Nap efficiently, confirming its use as a specific substrate for enzyme characterization. The study reported optimal pH conditions and inhibition profiles, providing insights into the enzyme's biochemical properties .

Case Study 2: HIV Research

Research involving human lymphocytic cells indicated that LAP activity, measured using L-Leu-β-Nap, was significantly higher in HIV-infected cells compared to uninfected controls. This suggests a potential role for LAP in HIV pathophysiology, with implications for therapeutic strategies targeting LAP activity .

Case Study 3: Neurochemical Studies

In neurochemical research, L-Leu-β-Nap has been utilized to explore aminopeptidase activity across different brain regions. This application is crucial for understanding neuropeptide metabolism and the enzymatic processes involved in neurodegenerative diseases .

Comparative Data Table

The following table summarizes the key applications and findings related to L-Leu-β-Nap:

Mechanism of Action

Leucine-beta-naphthylamide exerts its effects by serving as a substrate for aminopeptidases. The enzyme catalyzes the hydrolysis of the compound, releasing leucine and beta-naphthylamine. The released beta-naphthylamine can then be detected using colorimetric or fluorometric methods, allowing for the quantification of enzyme activity . The molecular targets involved in this process are the active sites of aminopeptidases .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes structural features, enzymatic specificity, and applications of Leucine-beta-naphthylamide and related compounds:

Key Comparative Insights

Enzyme Specificity

- This compound: Highly specific for LAP due to the leucine side chain, which fits the enzyme’s active site. Studies confirm minimal cross-reactivity with other aminopeptidases .

- Arginylarginine 2-naphthylamide : Targets dipeptidases, leveraging the dual arginine residues to mimic natural dipeptide substrates .

- Benzoyl-L-alanine β-naphthylamide : The benzoyl group enhances stability and directs specificity toward proteases like trypsin, which cleave after aromatic residues .

Structural Impact on Function

- Amino Acid Residues: Substituting leucine with arginine (positively charged) or alanine (smaller side chain) alters enzyme binding affinity. For example, L-arginine β-naphthylamide’s simpler structure reduces specificity compared to Arginylarginine 2-naphthylamide .

- Modifying Groups : The benzoyl group in Benzoyl-L-alanine β-naphthylamide increases hydrophobicity, favoring interactions with proteases’ hydrophobic pockets .

Commercial and Research Relevance

- This compound is critical in clinical diagnostics, whereas Arginylarginine 2-naphthylamide is niche in enzymology research .

- Industrial compounds like N-Phenyl-β-naphthylamine highlight the importance of substituents in determining toxicity versus biochemical utility .

Research Findings and Trends

- Enzyme Kinetics: Early studies demonstrated that minor structural changes (e.g., D-leucine vs. L-leucine) drastically reduce LAP activity, underscoring stereochemical specificity .

- Emerging Applications: Naphthylamide derivatives are being explored for antimicrobial and anti-inflammatory properties, though this compound itself remains focused on diagnostics .

Biological Activity

Leucine-beta-naphthylamide (L-BNA) is a synthetic compound widely used as a substrate in biochemical assays to study enzyme activity, particularly aminopeptidases. Its biological activity has implications in various fields, including enzymology, pathology, and pharmacology. This article provides a detailed overview of the biological activity of L-BNA, supported by data tables and research findings.

Enzymatic Hydrolysis

L-BNA serves primarily as a substrate for leucine aminopeptidase (LAP) and cathepsin B. The hydrolysis of L-BNA by these enzymes has been extensively studied, revealing important kinetic properties and optimal conditions for enzymatic activity.

Kinetic Properties

The hydrolysis of L-BNA is characterized by specific pH and temperature optima:

- Cathepsin B : Optimal pH around 7.3 with maximal activity observed in the presence of cysteine and EDTA, which are critical for its enzymatic function .

- LAP : Exhibits a strong preference for L-BNA as a substrate, facilitating the cleavage of the peptide bond to release free leucine and beta-naphthylamine .

Case Studies

Several studies highlight the relevance of L-BNA in clinical and research settings:

-

HIV Infection Study :

Proviral Load (copies/10^6 PBMC) LAP Activity (U/ml) Control (>600 CD4 cells/μl) 0.00047 ± 0.00003 Infected (200–500 CD4 cells/μl) 1.43 ± 0.23 Infected (50–170 CD4 cells/μl) 1.28 ± 0.09 - Histochemical Analysis :

The action of L-BNA on enzymes involves its cleavage at the leucine residue, leading to the release of beta-naphthylamine, which can be detected fluorometrically or through colorimetric assays. This property makes L-BNA an effective tool for measuring aminopeptidase activity across various biological samples.

Implications in Disease Research

The ability of L-BNA to serve as a substrate for LAP has implications for understanding various diseases:

- Cancer : Elevated LAP activity has been associated with tumor progression and metastasis, making L-BNA a potential marker for cancer diagnostics.

- Infectious Diseases : The differential LAPase activity observed in HIV-infected patients suggests that L-BNA could aid in monitoring disease status and treatment efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.